5-(Aminomethyl)-2-methylpyridin-3-amine
Description
5-(Aminomethyl)-2-methylpyridin-3-amine is a pyridine derivative characterized by a methyl group at position 2 and an aminomethyl substituent at position 5 of the pyridine ring. The compound’s structure confers unique physicochemical properties, such as moderate polarity due to the amino group and aromatic stability from the pyridine core. For example, substituted pyridines are common in kinase inhibitors and antimicrobial agents due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3,8-9H2,1H3 |
InChI Key |
SRJOCJAOPUBFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CN)N |
Origin of Product |
United States |
Scientific Research Applications
Common Reactions
- Oxidation : Converts the compound to N-oxides.
- Reduction : Produces amine derivatives.
- Substitution : Leads to the formation of various substituted pyridines.
These reactions facilitate the synthesis of complex organic compounds, pharmaceuticals, and agrochemicals.
Medicinal Chemistry
5-(Aminomethyl)-2-methylpyridin-3-amine has been studied for its potential as an enzyme inhibitor and receptor ligand. Notably, it has shown promise as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer progression. The compound's ability to modulate enzymatic activity suggests potential applications in cancer therapy .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have demonstrated that it can inhibit tumor growth by inducing apoptosis in cancer cell lines such as CCRF-HSB-2 and KB cells.
- Enzyme Inhibition : It acts as a potential inhibitor of PRMT5, affecting pathways involved in gene expression and cellular signaling.
- Antiviral Properties : Similar compounds have shown antiviral activities against various viruses, suggesting further therapeutic applications .
Data Table: Biological Activities of 5-(Aminomethyl)-2-methylpyridin-3-amine
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits tumor growth via apoptosis | , |
| Enzyme Inhibition | Inhibits PRMT5 activity | |
| Antiviral | Potential activity against various viruses |
Case Study 1: Antitumor Efficacy
In vitro assays conducted on various cancer cell lines revealed that derivatives of 5-(Aminomethyl)-2-methylpyridin-3-amine significantly reduced cell viability. The mechanism was linked to the compound's interaction with apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies have illustrated that 5-(Aminomethyl)-2-methylpyridin-3-amine binds effectively to the active sites of target enzymes. This binding affinity provides insights into its mechanism of action and supports its development as a selective PRMT5 inhibitor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Amino Groups: The presence of -NH₂ or -CH₂NH₂ (as in 5-(Aminomethyl)-2-methylpyridin-3-amine) enhances hydrogen-bonding capacity, critical for drug-receptor interactions . Halogens (Cl): Chlorine at position 2 (e.g., 2-Chloro-5-methylpyridin-3-amine) increases electrophilicity, facilitating nucleophilic substitution reactions in synthesis . Alkynyl/Aryl Groups: Compounds like 5-Methyl-3-(phenylethynyl)pyridin-2-amine exhibit extended conjugation, useful in optoelectronic materials .
Biological Relevance: Pyridines with amino substituents (e.g., 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . Antimicrobial activity has been reported for pyridine derivatives with heterocyclic appendages, such as 1,3,4-oxadiazole hybrids .
Physicochemical Properties: The aminomethyl group in 5-(Aminomethyl)-2-methylpyridin-3-amine likely improves aqueous solubility compared to nonpolar analogs like 5-Methyl-3-(phenylethynyl)pyridin-2-amine . Nitro-substituted derivatives (e.g., 4-Methyl-3-nitropyridin-2-amine) exhibit higher reactivity in reduction or substitution reactions .
Q & A
Basic Research Question
- Column Chromatography : Use silica gel with hexane/acetone gradients (0–100%) .
- Recrystallization : Ethanol/water mixtures for high-purity solids .
- HPLC : For final purity validation (>98%) .
How can mechanistic studies elucidate byproduct formation during synthesis?
Advanced Research Question
- Intermediate Trapping : Use LC-MS or H NMR to identify transient species .
- Kinetic Analysis : Monitor reaction progress under varied conditions (e.g., temperature, catalyst loading) .
- Computational Modeling : DFT calculations to predict reactive pathways .
What protocols ensure the stability of 5-(Aminomethyl)-2-methylpyridin-3-amine under storage?
Basic Research Question
- Storage Conditions : -20°C in inert atmospheres (argon) to prevent oxidation .
- Stability Assays : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Hazard Mitigation : Use fume hoods and PPE due to acute toxicity (Oral LD < 300 mg/kg) .
How can computational docking predict target interactions for this compound?
Advanced Research Question
- Software : AutoDock Vina or Schrödinger for ligand-receptor docking .
- Parameterization : Include protonation states of amine groups and solvation effects .
- Validation : Compare docking scores with experimental IC values from enzyme assays .
What steps validate analytical methods for quantifying 5-(Aminomethyl)-2-methylpyridin-3-amine in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
